molecular formula C9H14BrNO B8165815 N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine

N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine

Cat. No.: B8165815
M. Wt: 232.12 g/mol
InChI Key: JPFNIDVZIAHWLC-UHFFFAOYSA-N
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Description

N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine is an organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom attached to the furan ring, which is further connected to an ethylamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine typically involves the bromination of furan followed by the introduction of the ethylamine group. One common method involves the reaction of 4-bromofuran with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination of furan followed by amination. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while substitution reactions can produce a variety of substituted furan derivatives .

Scientific Research Applications

N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine atom in the furan ring plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-Bromofuran-2-yl)methyl)-N-ethylethanamine is unique due to its specific combination of a bromofuran ring and an ethylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-[(4-bromofuran-2-yl)methyl]-N-ethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrNO/c1-3-11(4-2)6-9-5-8(10)7-12-9/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFNIDVZIAHWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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